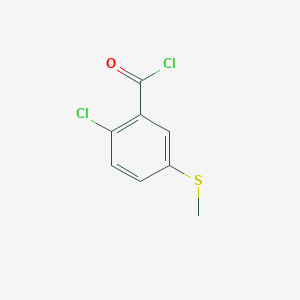

2-Chloro-5-(methylthio)benzoyl chloride

Descripción

2-Chloro-5-(methylthio)benzoyl chloride is a benzoyl chloride derivative featuring a chlorine atom at the 2-position and a methylthio (-SCH₃) group at the 5-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of guanidine derivatives and phenylhydrazones with pesticidal applications . Its reactivity stems from the electron-withdrawing chlorine and the moderately electron-donating methylthio group, which collectively influence its participation in nucleophilic acyl substitution and coupling reactions .

Propiedades

IUPAC Name |

2-chloro-5-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2OS/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKCFDMANLBROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)benzoyl chloride typically involves the chlorination of 2-Chloro-5-(methylthio)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, which results in the formation of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-5-(methylthio)benzoyl chloride follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the corrosive nature of thionyl chloride.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(methylthio)benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Chloro-5-(methylthio)benzoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Aplicaciones Científicas De Investigación

2-Chloro-5-(methylthio)benzoyl chloride is utilized in various scientific research applications, including:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Used in the synthesis of pharmaceutical compounds, particularly those requiring acylation reactions.

Material Science: Employed in the preparation of polymers and other advanced materials.

Biological Studies: Used to modify biomolecules for studying their functions and interactions.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(methylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce the benzoyl moiety into target molecules.

Comparación Con Compuestos Similares

Key Observations :

- Positional Isomerism : 4-(Methylthio)benzoyl chloride (para-substituted) exhibits distinct reactivity compared to the ortho/meta-substituted 2-Chloro-5-(methylthio) analogue. For example, the para-substituted derivative facilitates efficient coupling with phenylzinc bromide in Pd-catalyzed reactions, whereas the chlorine in the ortho position may sterically hinder similar reactions .

- Electronic Effects : The methylthio group (-SCH₃) is less electron-withdrawing than trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃), leading to variations in electrophilicity. For instance, 2-Chloro-5-(trifluoromethyl)benzoyl chloride is expected to undergo faster nucleophilic substitution due to the strong -I effect of CF₃ .

- Ring Type : Replacing the benzene ring with thiophene (as in 5-Methylthiophene-2-carbonyl chloride) alters conjugation and electronic density, affecting reactivity in heterocyclic synthesis .

Actividad Biológica

2-Chloro-5-(methylthio)benzoyl chloride is an important compound in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of 2-Chloro-5-(methylthio)benzoyl chloride, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Chloro-5-(methylthio)benzoyl chloride is characterized by the presence of a chloro group and a methylthio group on a benzoyl moiety. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and can undergo various chemical reactions due to its reactive acyl chloride functional group.

Biological Activity Overview

The biological activity of 2-Chloro-5-(methylthio)benzoyl chloride has been investigated in several contexts, including antimicrobial, antitumor, and anti-inflammatory activities.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoyl chlorides have been noted for their efficacy against various bacterial strains. A study highlighted that certain benzoyl chloride derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that 2-Chloro-5-(methylthio)benzoyl chloride might possess similar properties .

Antitumor Activity

The potential antitumor effects of 2-Chloro-5-(methylthio)benzoyl chloride have also been explored. In vitro studies indicated that related compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis or cell cycle arrest .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Chloro-5-(methylthio)benzoyl chloride against various pathogens. The compound was tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Antitumor Activity

In another study focusing on antitumor activity, 2-Chloro-5-(methylthio)benzoyl chloride was assessed for its cytotoxic effects on MCF-7 cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 20 |

The biological mechanisms underlying the activity of 2-Chloro-5-(methylthio)benzoyl chloride are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.